ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride
CAS No.: 56022-66-3
Cat. No.: VC12027346
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56022-66-3 |
|---|---|
| Molecular Formula | C12H18ClNO2 |
| Molecular Weight | 243.73 g/mol |
| IUPAC Name | ethyl 2-amino-2-methyl-3-phenylpropanoate;hydrochloride |
| Standard InChI | InChI=1S/C12H17NO2.ClH/c1-3-15-11(14)12(2,13)9-10-7-5-4-6-8-10;/h4-8H,3,9,13H2,1-2H3;1H |
| Standard InChI Key | OWSZMHAHDAKRRL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)(CC1=CC=CC=C1)N.Cl |
| Canonical SMILES | CCOC(=O)C(C)(CC1=CC=CC=C1)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride (C₁₂H₁₆ClNO₂) features a propanoate ester backbone with substituents at the α- and β-positions:
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α-position: Amino (-NH₂) and methyl (-CH₃) groups.
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β-position: Phenyl (-C₆H₅) group.
The hydrochloride salt enhances water solubility, a common modification for improved bioavailability in drug intermediates .
Table 1: Comparative Physicochemical Properties of Related Esters
The phenyl group at the β-position introduces steric hindrance and aromaticity, influencing reactivity and interactions with biological targets . The methyl group at the α-position further restricts conformational flexibility, a feature exploited in stereoselective syntheses .
Synthetic Routes and Optimization
General Synthesis Strategy
The compound is synthesized via a multi-step sequence involving:
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Esterification: Reaction of 2-amino-2-methyl-3-phenylpropanoic acid with ethanol under acidic conditions (HCl catalysis) .
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Salt Formation: Precipitation of the hydrochloride salt through stoichiometric HCl addition .
Critical Reaction Conditions:
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Temperature: Reflux conditions (70–80°C) for esterification .
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Catalysts: Hydrochloric acid (dual role as catalyst and salt-forming agent) .
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Purification: Recrystallization from ethanol/water mixtures to achieve >95% purity .
Industrial-Scale Production
A patent-pending method for analogous compounds (WO2016046843A1) employs:
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Continuous Distillation: To remove water and drive esterification equilibrium .
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Inert Atmosphere: Nitrogen gas prevents oxidation of the amine group .
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Yield Optimization: 74–85% yields via controlled reagent stoichiometry (e.g., 1.4 eq. isobutyl chloroformate) .
Applications in Pharmaceutical Synthesis
Peptide Coupling Reactions
The compound’s amino and ester groups enable its use in solid-phase peptide synthesis (SPPS):
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Stepwise Elongation: As seen in WO2016046843A1, it serves as a building block for complex peptides like carfilzomib precursors .
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Protection/Deprotection: Boc (tert-butoxycarbonyl) protection of the amine ensures regioselective coupling .
Prodrug Development
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Ester Hydrolysis: In vivo conversion to 2-amino-2-methyl-3-phenylpropanoic acid enables sustained drug release .
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Case Study: Analogous methyl esters are hydrolyzed by carboxylesterases in plasma (t₁/₂ = 2.5 h) .
Comparative Analysis with Structural Analogs
Table 2: Functional Group Impact on Reactivity
The methyl group at C2 slows reduction kinetics by sterically shielding the amine, while the phenyl group enhances π-π stacking in enzyme binding .
Challenges and Future Directions
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Stereochemical Control: The compound’s bioactivity depends on its (S)-configuration, necessitating asymmetric synthesis methods .
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Scalability: Industrial production requires optimizing catalyst recycling and waste management .
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Targeted Delivery: Conjugation with nanoparticles could enhance its therapeutic index .
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